molecular formula C16H10N4OS2 B2626711 N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681170-89-8

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2626711
CAS RN: 681170-89-8
M. Wt: 338.4
InChI Key: PRUFBRAWRXTDIR-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are a recently discovered family of proteins that modulate AMPA receptors activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield of these reactions was generally high, with some reactions achieving a yield of up to 97% . The reactions were typically carried out in a solvent such as DMSO .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical shifts of the protons and carbons in the molecule, which can be used to infer the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied . These studies have shown that these compounds can act as effective inhibitors in certain systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds . For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its complex structure and potential for diverse applications in scientific research. The synthesis of related compounds involves various chemical reactions that yield pyridine and pyrimidine derivatives incorporating the benzothiazole moiety. These synthetic pathways are crucial for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, microwave-assisted synthesis techniques have been applied to create novel substituted benzo[d]thiazole and thiazolo[pyridine derivatives, indicating the versatility and reactivity of these chemical frameworks (Mohamed, Abdulaziz, & Fadda, 2013); (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Biological Activity and Applications

The compound and its derivatives have shown a range of biological activities which are of significant interest. For example, certain derivatives have demonstrated promising antibacterial properties, highlighting their potential as novel antibacterial agents. This is particularly relevant in the search for new treatments against resistant bacterial strains. Moreover, the structure-activity relationship (SAR) of these compounds provides valuable insights into designing more effective antibacterial and possibly antifungal agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Material Science and Other Applications

In material science, derivatives of this compound have been explored for their potential in creating new materials with unique properties such as fluorescence. The synthesis of Co(II) complexes of related compounds has been studied for their fluorescence properties and anticancer activity, indicating the broad utility of these molecules beyond purely biological applications. These studies underscore the versatility of the thiazolyl-benzo[d]thiazole skeleton in synthesizing compounds with diverse and potentially valuable properties (Vellaiswamy & Ramaswamy, 2017).

Quantum Chemical Analysis and Computational Studies

The electronic structure and quantum chemical properties of N-(pyridin-2-yl)thiazol-2-amine, a related compound, have been extensively analyzed. These studies reveal competitive isomeric structures, divalent N(I) character, and detailed insights into tautomeric preferences, providing a foundation for understanding the chemical behavior and reactivity of these compounds. Such computational analyses are essential for designing compounds with tailored properties for specific applications (Bhatia, Malkhede, & Bharatam, 2013).

Future Directions

The future directions for research on “N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” could include further investigation of its mechanism of action , as well as exploration of its potential applications in medical and pharmaceutical contexts .

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(10-4-5-12-14(7-10)23-9-18-12)20-16-19-13(8-22-16)11-3-1-2-6-17-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFBRAWRXTDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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